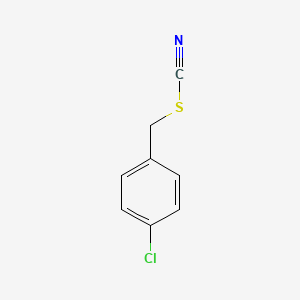

Thiocyanic acid, 4-chlorobenzyl ester

Descripción general

Descripción

Synthesis Analysis

CBTC can be synthesized via various methods, including the reaction of 4-chlorobenzyl alcohol with thiocyanic acid in the presence of an acid catalyst. The resulting product is then purified using standard laboratory techniques such as distillation and chromatography.Molecular Structure Analysis

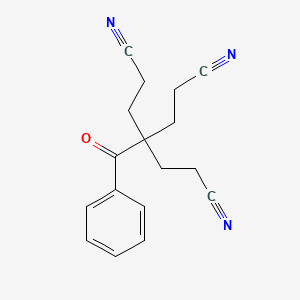

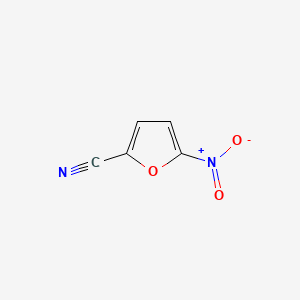

The chemical structure of CBTC consists of a thiocyanate group (-C≡N) and a 4-chlorobenzyl group (-C6H4Cl) attached to a central carbon atom via an ester bond (-COO-).Chemical Reactions Analysis

Thiocyanic acid, the parent compound of CBTC, has been observed spectroscopically . The salts and esters of thiocyanic acid are known as thiocyanates . The esters of thiocyanic acid have the general structure R−S−C≡N, where R stands for an organyl group .Physical And Chemical Properties Analysis

CBTC is a colorless to yellowish liquid with a molecular formula of C8H6ClNS. It has a molecular weight of 187.65 g/mol and a boiling point of 272°C. CBTC is soluble in organic solvents such as ethyl acetate, methanol, and chloroform.Aplicaciones Científicas De Investigación

Synthesis and Labeling

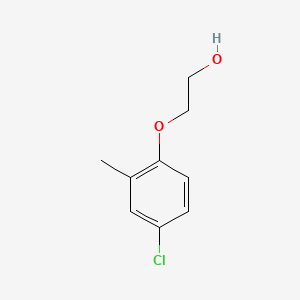

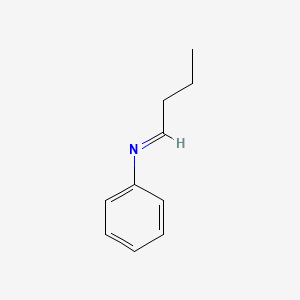

1-(4-Chlorobenzyl)-3-methyl-3-(2-hydroxyethyl)-thiourea, labeled with 14C at its urea group, was synthesized starting from potassium cyanide-14C. This process involved various intermediates including potassium thiocyanate-14C and 4-chlorobenzyl-thiocyanate-14C. The conditions for isomerization of 4-chlorobenzyl-thiocyanate-14C to 4-chlorobenzyl-isothiocyanate-14C were studied in detail, highlighting its potential in synthesis and labeling applications (Esses-Reiter & Reiter, 1981).

Organic Chemistry Education

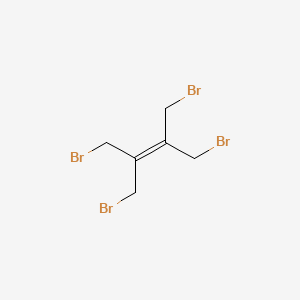

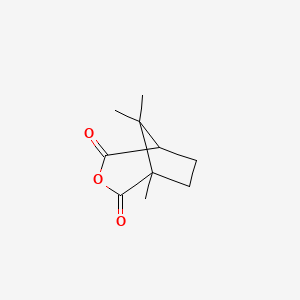

An experiment suitable for organic chemistry students involves the preparation and molecular rearrangement of thiocyanic acid, 2-methylene-1,3-propanediyl ester, which rearranges readily at 65–90°C. The progress of this reaction is tracked by proton NMR, demonstrating its application in organic chemistry education and research (Emerson, Steinberg, & Titus, 2005).

Chemical Reactions and Derivatives

Research on isotrithiocyanuric acid derivatives revealed that a by-product isolated from the reaction of p-chlorobenzyl chloride with potassium thiocyanate could be used to synthesize various derivatives with potential chemical applications. These derivatives included isotrithiocyanuric acid ester and mono-p-chlorobenzyl isotrithiocyanurate (Garmaise, 1966).

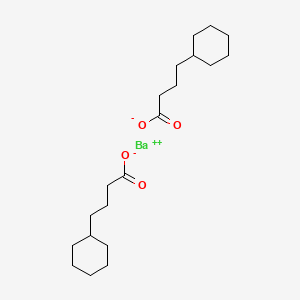

Lubricating Oil Composition

A method for producing an alkyl amine salt of thiocyanic acid with enhanced load-carrying properties when used in synthetic ester lubricating oils was developed. This process involved reacting an alkyl amine with ammonium thiocyanate at elevated temperatures and has implications in synthetic ester oil compositions (Moerdijk, 1988).

Safety And Hazards

Propiedades

IUPAC Name |

(4-chlorophenyl)methyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c9-8-3-1-7(2-4-8)5-11-6-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVXZQSGKZLSOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174934 | |

| Record name | Thiocyanic acid, 4-chlorobenzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiocyanic acid, 4-chlorobenzyl ester | |

CAS RN |

2082-64-6 | |

| Record name | (4-Chlorophenyl)methyl thiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2082-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiocyanic acid, 4-chlorobenzyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002082646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorbenzylthiocyanat | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiocyanic acid, 4-chlorobenzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dibromobenzo[b]thiophene](/img/structure/B1294826.png)